N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide
Overview
Description
Chemical Reactions Analysis
WAY-621089 undergoes various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are not explicitly detailed in the available sources. the major products formed from these reactions are typically derivatives that retain the core structure of WAY-621089, allowing for further study of its biological activity .
Scientific Research Applications
WAY-621089 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of amyloid diseases and synucleinopathies, which are associated with neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases . Researchers utilize WAY-621089 to investigate the mechanisms of these diseases and to develop potential therapeutic strategies.
Mechanism of Action
The mechanism by which WAY-621089 exerts its effects involves its interaction with amyloid proteins and synuclein. These interactions are crucial in the formation and aggregation of amyloid plaques, which are characteristic of several neurodegenerative diseases . By studying these interactions, researchers aim to understand the molecular pathways involved and to identify potential targets for therapeutic intervention.
Comparison with Similar Compounds
WAY-621089 is unique in its specific application to amyloid diseases and synucleinopathies. Similar compounds include other amyloid-binding molecules and synuclein inhibitors, but WAY-621089 stands out due to its high purity and effectiveness in research settings . Some similar compounds include:
- Thioflavin T
- Congo Red
- Curcumin derivatives
These compounds share similar applications but differ in their chemical structures and specific interactions with amyloid proteins and synuclein.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
N,N'-bis(1,3-benzodioxol-5-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-15(17-9-1-3-11-13(5-9)23-7-21-11)16(20)18-10-2-4-12-14(6-10)24-8-22-12/h1-6H,7-8H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWANNKJGOAPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364397 | |
Record name | BAS 05290360 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-25-4 | |
Record name | BAS 05290360 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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